molecular formula C19H26ClFN2O B063911 N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride CAS No. 171261-19-1

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride

Katalognummer B063911
CAS-Nummer: 171261-19-1
Molekulargewicht: 352.9 g/mol
InChI-Schlüssel: HRRXLHGWILFOLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride, also known as A-412997, is a novel compound that has been extensively studied for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been studied for its potential therapeutic applications in various fields, including pain management, addiction treatment, and neurological disorders. It has been shown to have high affinity and selectivity for the mu-opioid receptor, which is a key target for pain management and addiction treatment. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has also been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.

Wirkmechanismus

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride acts as a selective mu-opioid receptor agonist, which means it binds to and activates the mu-opioid receptor. This activation leads to a decrease in the transmission of pain signals and an increase in the release of dopamine, which is associated with reward and pleasure. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a high affinity and selectivity for the mu-opioid receptor, which makes it a promising candidate for pain management and addiction treatment.
Biochemical and Physiological Effects:
N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have potent analgesic effects in animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has been shown to have a good safety profile and does not produce the side effects associated with traditional opioid drugs, such as respiratory depression and constipation.

Vorteile Und Einschränkungen Für Laborexperimente

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride has several advantages for lab experiments, including its high affinity and selectivity for the mu-opioid receptor, its potent analgesic effects, and its good safety profile. However, there are also some limitations to using N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride in lab experiments, such as its limited solubility in aqueous solutions and its high cost.

Zukünftige Richtungen

There are several potential future directions for research on N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride. One area of interest is the development of new analogs with improved pharmacological properties, such as increased solubility and potency. Another area of interest is the investigation of the neuroprotective effects of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential applications in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride and its potential for pain management and addiction treatment.

Synthesemethoden

The synthesis of N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride involves a multistep process that starts with the preparation of the key intermediate, 8-methyl-8-azabicyclo[3.2.1]oct-3-ene-2,5-dione. This intermediate is then reacted with N-butyl-4-fluorobenzamide to form the desired product. The final compound is obtained as a monohydrochloride salt.

Eigenschaften

CAS-Nummer

171261-19-1

Produktname

N-Butyl-4-fluoro-N-(8-methyl-8-azabicyclo(3.2.1)oct-2-en-3-yl)benzamide monohydrochloride

Molekularformel

C19H26ClFN2O

Molekulargewicht

352.9 g/mol

IUPAC-Name

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-2-en-3-yl)benzamide;hydrochloride

InChI

InChI=1S/C19H25FN2O.ClH/c1-3-4-11-22(19(23)14-5-7-15(20)8-6-14)18-12-16-9-10-17(13-18)21(16)2;/h5-8,12,16-17H,3-4,9-11,13H2,1-2H3;1H

InChI-Schlüssel

HRRXLHGWILFOLX-UHFFFAOYSA-N

SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

Kanonische SMILES

CCCCN(C1=CC2CCC(C1)N2C)C(=O)C3=CC=C(C=C3)F.Cl

Synonyme

N-butyl-4-fluoro-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-en-3-yl)benzamid e hydrochloride

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.